tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a quinoline ring substituted with bromine and chlorine atoms, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate typically involves the reaction of 5-bromo-8-chloroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used for these reactions.
Major Products
Substitution Reactions: The major products are substituted quinoline derivatives.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The major products are oxidized or reduced quinoline derivatives.
Scientific Research Applications
tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((5-bromoquinolin-6-yl)methyl)carbamate
- tert-Butyl ((8-chloroquinolin-6-yl)methyl)carbamate
- tert-Butyl ((5-bromo-8-methylquinolin-6-yl)methyl)carbamate
Uniqueness
tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate is unique due to the presence of both bromine and chlorine substituents on the quinoline ring. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds with only one halogen substituent. The combination of these substituents with the carbamate group also enhances its potential as a versatile building block in organic synthesis and drug development .
Properties
Molecular Formula |
C15H16BrClN2O2 |
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Molecular Weight |
371.65 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-8-chloroquinolin-6-yl)methyl]carbamate |
InChI |
InChI=1S/C15H16BrClN2O2/c1-15(2,3)21-14(20)19-8-9-7-11(17)13-10(12(9)16)5-4-6-18-13/h4-7H,8H2,1-3H3,(H,19,20) |
InChI Key |
HHQVCSYDTBXLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C2C(=C1Br)C=CC=N2)Cl |
Origin of Product |
United States |
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